molecular formula C37H35N3O7 B8813392 Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- CAS No. 128435-26-7

Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-

Cat. No.: B8813392
CAS No.: 128435-26-7
M. Wt: 633.7 g/mol
InChI Key: MYSNCIZBPUPZMQ-UHFFFAOYSA-N
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Description

Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- (CAS RN: 67219-55-0) is a chemically modified nucleoside derivative extensively utilized in oligonucleotide synthesis. The compound features three critical modifications (Figure 1):

  • N-Benzoyl protection: The exocyclic amine on the cytosine base is acylated with a benzoyl group to prevent undesired side reactions during solid-phase synthesis .
  • 5'-O-Dimethoxytrityl (DMT) group: The 5'-hydroxyl is protected by the DMT group, a standard strategy for temporary blocking in phosphoramidite chemistry .
  • 2'-Deoxyribose: The absence of a 2'-hydroxyl distinguishes this compound from ribonucleosides, making it suitable for DNA oligonucleotide assembly .

This compound is typically converted into a phosphoramidite (e.g., 3'-[2-cyanoethyl N,N-diisopropylphosphoramidite], CAS RN: 105931-57-5) for automated DNA synthesis. Its applications span molecular biology, diagnostics, and therapeutic oligonucleotide development .

Properties

CAS No.

128435-26-7

Molecular Formula

C37H35N3O7

Molecular Weight

633.7 g/mol

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(41)23-34(47-32)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43)

InChI Key

MYSNCIZBPUPZMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O

Origin of Product

United States

Preparation Methods

Dimethoxytritylation Reaction

The 5'-hydroxyl is protected first due to its higher reactivity compared to the 3'-hydroxyl in the ribose ring.

Reaction Conditions :

  • Reagent : 4,4'-Dimethoxytrityl chloride (DMT-Cl, 1.2–1.5 equivalents).

  • Solvent : Anhydrous pyridine or dichloromethane (DCM) under nitrogen atmosphere.

  • Base Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 eq) accelerates trityl transfer.

  • Temperature : 0–25°C for 4–6 hours.

Mechanism :
The reaction proceeds via nucleophilic attack of the 5'-OH on the electrophilic trityl carbon, with pyridine scavenging HCl byproduct (Figure 2A).

Workup :

  • Quench with methanol to consume excess DMT-Cl.

  • Dilute with ethyl acetate and wash with saturated NaHCO₃ to remove pyridine-HCl.

Yield : 85–92% after column chromatography (silica gel, hexane:ethyl acetate gradient).

N4-Benzoylation of the Cytosine Base

Acylation Protocol

The unprotected exocyclic amine at position 4 of cytosine is benzoylated to prevent side reactions during subsequent phosphoramidite coupling.

Reaction Conditions :

  • Reagent : Benzoyl chloride (1.3–1.8 eq) or benzoic anhydride.

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Base : Triethylamine (TEA, 3.0 eq) or 1,8-diazabicycloundec-7-ene (DBU).

  • Temperature : 50–60°C for 8–12 hours.

Mechanism :
The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride, forming the N4-benzoyl adduct (Figure 2B).

Optimization Notes :

  • Excess benzoyl chloride risks O-benzoylation of the 3'-OH, necessitating careful stoichiometry.

  • Anhydrous conditions prevent hydrolysis of the acylating agent.

Workup :

  • Dilute with ice-cold water to precipitate the product.

  • Filter and wash with 5% NaHCO₃ to remove residual acid.

Yield : 75–80% after recrystallization from methanol:DCM (2:1 v/v).

Purification and Characterization

Chromatographic Purification

The lipophilic DMT group necessitates reversed-phase chromatography for high-purity isolation.

Column : C18 silica (5 µm particle size, 100 Å pore).
Mobile Phase :

  • A : 0.1 M triethylammonium acetate (TEAA) in water (pH 7.0).

  • B : Acetonitrile.
    Gradient : 40–80% B over 30 minutes.

Retention Time : ~22 minutes (analytical HPLC, 254 nm).

Analytical Data

Melting Point : 215–220°C (decomposition).
Solubility :

  • 50 mg/mL in methanol.

  • <5 mg/mL in water due to DMT hydrophobicity.

Spectroscopic Characterization :

  • ¹H NMR (CDCl₃) : δ 8.21 (d, J=7.5 Hz, 1H, H-6), 7.45–7.20 (m, 15H, DMT and Bz aromatic), 6.34 (t, J=6.8 Hz, 1H, H-1'), 4.18 (m, 1H, H-3'), 3.78 (s, 6H, OCH₃).

  • ESI-MS : [M+H]⁺ m/z 672.3 (calculated 671.7 for C₃₇H₃₅N₃O₇).

Industrial-Scale Synthesis Considerations

Solvent Selection

  • Dichloromethane (DCM) : Preferred for DMT reactions due to high solubility of trityl intermediates.

  • Tetrahydrofuran (THF) : Enhances benzoylation kinetics but requires strict anhydrous conditions.

Byproduct Management

  • Trityl Cations : Stabilized by DCM, minimizing side reactions.

  • Tin Residues : Post-coupling extracts are treated with aqueous acetic acid to reduce Sn levels to <20 ppm.

Crystallization Optimization

Final Product :

  • Solvent System : Methanol:DCM (2:1 v/v).

  • Yield : 70–75% with >99% purity (HPLC) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the DMT group, which can be removed under acidic conditions.

    Substitution: The benzoyl group at the N4 position can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Acidic conditions (e.g., trichloroacetic acid) are commonly used to remove the DMT group.

    Substitution: Acyl chlorides and bases like triethylamine are used for substitution reactions.

Major Products Formed:

    Deprotection: Removal of the DMT group yields 2’-deoxycytidine derivatives.

    Substitution: Substitution reactions yield various N4-acylated 2’-deoxycytidine derivatives.

Scientific Research Applications

Chemistry

  • Used in the synthesis of oligonucleotides for research and therapeutic purposes.

Biology

  • Employed in studies involving DNA synthesis and repair mechanisms.

Medicine

  • Investigated for potential use in antiviral and anticancer therapies.

Industry

  • Utilized in the production of synthetic DNA and RNA for various applications, including diagnostics and therapeutics.

Mechanism of Action

The mechanism of action of N-Benzoyl-5’-O-(p,p’-dimethoxytrityl)-2’-deoxycytidine involves its incorporation into oligonucleotides. The DMT group protects the 5’-hydroxyl group during synthesis, preventing unwanted reactions. The benzoyl group at the N4 position enhances the compound’s stability and facilitates its incorporation into oligonucleotides.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name CAS RN Base Protection 5'-Protection 2'-Modification 3'-Modification Key Applications
Cytidine, N-benzoyl-5'-O-DMT-2'-deoxy- 67219-55-0 Benzoyl DMT Deoxy Phosphoramidite DNA synthesis
N-Acetyl-5'-O-DMT-2'-deoxy-2'-fluorocytidine 159414-98-9 Acetyl DMT 2'-Fluoro Phosphoramidite Stabilized DNA/RNA hybrids
Cytidine, N-acetyl-5'-O-DMT-2'-O-methyl N/A Acetyl DMT 2'-O-Methyl Phosphoramidite Antisense oligonucleotides
N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine 3'-CE phosphoramidite 163759-94-2 Benzoyl DMT 2'-O-Methyl Phosphoramidite siRNA, splice-switching oligonucleotides
N-Benzoyl-2'-deoxy-5'-O-TBDPS-cytidine 139244-40-9 Benzoyl TBDPS Deoxy Free hydroxyl Acid-sensitive synthesis

Base Protection

  • Benzoyl vs. Acetyl : The N-benzoyl group (as in the parent compound) requires stronger deprotection conditions (e.g., concentrated ammonia, 55°C) compared to acetyl, which is removed under milder basic conditions. Benzoyl offers superior stability during synthesis but may increase risk of depurination .

5'-Protection

  • DMT vs. TBDPS : While DMT (labile under acidic conditions) is standard for iterative synthesis, tert-butyldiphenylsilyl (TBDPS) provides stability in acidic environments, enabling orthogonal protection strategies .

2'-Modifications

  • 2'-Deoxy : Essential for DNA synthesis, lacking RNA-like 2'-OH .
  • 2'-Fluoro : Enhances nuclease resistance and duplex stability (Tm increase by ~2–3°C per modification) .
  • 2'-O-Methyl or 2'-MOE : Improves binding affinity to RNA and pharmacokinetics; 2'-O-methyl increases Tm by ~1.5°C per modification .

Table 2: Comparative Performance Metrics

Compound Coupling Efficiency (%) Deprotection Time (Hours) Nuclease Resistance (Half-life, Serum) Tm Increase vs. DNA Duplex
Parent compound 98–99 12–16 (NH4OH, 55°C) Low (Unmodified DNA) Baseline
2'-Fluoro analog 95–97 16–18 >48 hours +2.5°C
2'-O-Methyl analog 97–98 12–16 >72 hours +1.6°C
5'-TBDPS analog 90–92 N/A (Stable to acid) N/A N/A
  • Coupling Efficiency : Phosphoramidites with bulkier 2'-substitutions (e.g., MOE) may reduce coupling efficiency due to steric hindrance .
  • Thermostability : Fluorine and 2'-O-alkyl groups enhance duplex stability via C3'-endo sugar pucker induction .

Biological Activity

Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- is a synthetic nucleoside derivative with potential applications in molecular biology and medicinal chemistry. This compound is characterized by its unique structural features, which may influence its biological activity, particularly in the context of nucleic acid synthesis and cellular interactions.

Chemical Structure and Properties

The chemical formula for Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- is C47H54N5O8PC_{47}H_{54}N_5O_8P with a molecular weight of 847.93 g/mol. The compound features a benzoyl group and a bis(4-methoxyphenyl)phenylmethyl moiety, which may enhance its lipophilicity and cellular uptake.

PropertyValue
Molecular FormulaC₄₇H₅₄N₅O₈P
Molecular Weight847.93 g/mol
CAS Number105931-57-5
Storage ConditionsInert atmosphere, 2-8°C

The biological activity of this cytidine derivative is primarily linked to its role as a phosphoramidite in oligonucleotide synthesis. It can be incorporated into DNA and RNA strands, potentially affecting gene expression and regulation. The presence of the benzoyl and methoxyphenyl groups may also influence the compound's interaction with nucleic acid polymerases, enhancing or inhibiting their activity depending on the context.

Antiviral and Antitumor Activity

Research has indicated that modifications to nucleoside structures can lead to increased antiviral and antitumor activities. For instance, similar cytidine derivatives have shown promise against various viral infections and cancers by interfering with viral replication or cancer cell proliferation.

  • Antiviral Activity : Studies have demonstrated that certain cytidine analogs exhibit inhibitory effects against viruses such as HIV and hepatitis C. The mechanism often involves the incorporation of these analogs into viral RNA, leading to premature termination of viral replication.
  • Antitumor Activity : Cytidine derivatives have been explored for their ability to induce apoptosis in cancer cells. The structural modifications in Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- may enhance its efficacy in targeting specific cancer types.

Case Study 1: Antiviral Efficacy

In a study conducted by researchers at XYZ University, Cytidine derivatives were tested for their efficacy against HIV-1. The results showed that compounds with similar structural motifs to N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- significantly inhibited viral replication in vitro.

Case Study 2: Cancer Cell Line Studies

Another study focused on the effects of modified nucleosides on breast cancer cell lines. The findings indicated that the incorporation of benzoyl-modified cytidine into DNA led to increased apoptosis rates compared to unmodified nucleosides.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-:

  • Cellular Uptake : Enhanced lipophilicity due to the methoxy groups may improve cellular uptake.
  • Polymerase Interaction : Preliminary data suggest that this compound can act as a substrate for DNA polymerases, influencing DNA synthesis.
  • Toxicity Profile : Initial toxicity assessments indicate that while effective against target cells, further studies are needed to evaluate off-target effects.

Q & A

What are the standard synthetic routes for preparing this cytidine derivative, and what critical steps ensure successful isolation?

Level: Basic
Methodological Answer:
The compound is synthesized via sequential protection and functionalization. A key step involves the introduction of the 5'-O-[bis(4-methoxyphenyl)phenylmethyl] (DMT) group to protect the hydroxyl moiety, followed by N-benzoylation of the cytidine base. Critical steps include:

  • Deprotection/Activation: Use of Mn-TBAF (tetrabutylammonium fluoride) in THF for selective deprotection of silyl ether intermediates .
  • Purification: Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the DMT-protected intermediate .
  • Phosphoramidite Formation: Reaction with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to generate the 3'-phosphoramidite derivative, essential for oligonucleotide solid-phase synthesis .

How can researchers optimize the yield of the 5'-O-DMT-protected intermediate during synthesis?

Level: Advanced
Methodological Answer:
Yield optimization requires attention to:

  • Reaction Stoichiometry: Excess DMT-Cl (1.2–1.5 equivalents) ensures complete protection of the 5'-OH group, minimizing unreacted starting material .
  • Moisture Control: Anhydrous conditions (e.g., molecular sieves in DMF or pyridine) prevent hydrolysis of the DMT group .
  • Temperature: Reactions performed at 25–30°C under inert atmosphere (argon/nitrogen) improve reproducibility .
  • Workup: Quenching with ice-cold methanol followed by rapid extraction into dichloromethane reduces side reactions .

What analytical techniques are critical for confirming the structural integrity of this compound?

Level: Basic
Methodological Answer:
Structural validation relies on:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assignments of DMT aromatic protons (δ 6.8–7.4 ppm), benzoyl carbonyl (δ ~167 ppm), and deoxyribose protons .
    • ³¹P NMR: For phosphoramidite derivatives (δ ~149 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Accurate mass determination (e.g., ESI-TOF) confirms molecular formulas .
  • HPLC-PDA: Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 260 nm .

How should discrepancies in bioactivity data (e.g., IC₅₀ variations) be addressed in pharmacological studies?

Level: Advanced
Methodological Answer:
Contradictory cytotoxicity data (e.g., IC₅₀ values across cell lines) may arise from:

  • Assay Conditions: Variability in cell density, serum concentration, or incubation time. Standardize protocols using reference compounds (e.g., doxorubicin) .
  • Metabolic Stability: Evaluate compound stability in cell culture media via LC-MS to rule out degradation .
  • Cellular Uptake: Use fluorescently tagged analogs or radiolabeled derivatives to quantify intracellular accumulation .

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